molecular formula C9H5BrO2 B578588 8-bromo-4H-chromen-4-one CAS No. 1260485-22-0

8-bromo-4H-chromen-4-one

Cat. No.: B578588
CAS No.: 1260485-22-0
M. Wt: 225.041
InChI Key: ZTAJUSDRMNWTJU-UHFFFAOYSA-N
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Description

8-Bromo-4H-chromen-4-one is a brominated derivative of the privileged 4H-chromen-4-one (chromone) scaffold, a structure of high interest in medicinal chemistry and drug discovery for its wide range of pharmacological potentials. The chromone core is a heterobicyclic compound consisting of a benzene ring fused to a pyrone ring, and its derivatives are recognized as important building blocks for the design and synthesis of novel lead compounds . The introduction of a bromine atom at the 8-position offers a valuable site for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more complex or targeted molecules. Research into chromen-4-one analogues has demonstrated significant biological activities, particularly in the field of oncology. Specifically, 3-benzylidene-chroman-4-one derivatives, which are structurally related, have shown potent cytotoxic profiles against various cancer cell lines, including MDA-MB-231 breast cancer, KB nasopharyngeal carcinoma, and SK-N-MC neuroblastoma cells . The chroman-4-one scaffold is also investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is a target for Alzheimer's disease therapy, and for its antioxidant properties . Furthermore, the structural similarity of 4H-chromen-4-one to flavones and isoflavones allows it to serve as a key intermediate in the synthesis of natural product analogs, providing researchers with a versatile tool for probing biological mechanisms and developing new therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAJUSDRMNWTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromo 4h Chromen 4 One and Analogous Structures

Classical and Contemporary Synthetic Routes to the 4H-Chromen-4-one Scaffold

The construction of the 4H-chromen-4-one core is a well-established area of organic synthesis, with several classical name reactions and modern adaptations providing access to this important heterocyclic system. These methods typically rely on the cyclization of substituted phenolic precursors.

Cyclization Reactions from Substituted Precursors

The intramolecular cyclization of appropriately substituted phenols is a cornerstone of chromone (B188151) synthesis. A common strategy involves the use of o-hydroxyacetophenones as starting materials. For instance, the reaction of o-hydroxyacetophenone derivatives with a suitable reagent can lead to the formation of an intermediate that subsequently cyclizes to the chromone ring.

One such approach is the Baker-Venkataraman rearrangement , where a 2-acetoxyacetophenone is treated with a base to form a 1,3-diketone. wikipedia.orgjk-sci.com This diketone intermediate then undergoes acid-catalyzed cyclodehydration to yield the chromone. wikipedia.org The reaction proceeds via the formation of an enolate followed by an acyl transfer. wikipedia.org Various bases can be employed, including potassium hydroxide (B78521), potassium tert-butoxide, and sodium hydride, often in aprotic solvents like THF. jk-sci.com

Another important method is the Kostanecki-Robinson reaction , which involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) in the presence of its sodium salt, followed by cyclization. ijrar.orgwikipedia.org This reaction can produce both chromones and coumarins as side products. ijrar.org The reaction mechanism involves O-acylation of the phenol, followed by an intramolecular aldol (B89426) condensation and subsequent elimination of a hydroxyl group to form the chromone ring. wikipedia.org

More contemporary methods for cyclization include intramolecular Wittig reactions. For example, the reaction of the silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane generates an acylphosphorane that undergoes intramolecular Wittig cyclization to afford 4H-chromen-4-ones in good yields. organic-chemistry.orgnih.govresearchgate.net

Condensation Reactions in Chromone Synthesis (e.g., Claisen, Aldol)

Condensation reactions are fundamental to the synthesis of the chromone scaffold, providing a versatile means to construct the pyranone ring. The Claisen condensation and the related Claisen-Schmidt condensation are widely employed.

In the classical Claisen condensation, an o-hydroxyarylalkyl ketone reacts with a carboxylic ester in the presence of a strong base, such as sodium ethoxide, to form a 1,3-dioxo-phenoxy intermediate. ijrar.org This intermediate is then cyclized under acidic conditions to furnish the chromone. ijrar.org A variety of acidic catalysts can be used for the cyclization step, including hydrochloric acid, sulfuric acid, and polyphosphoric acid. ijrar.org

The Claisen-Schmidt condensation , a type of crossed aldol condensation, is also a valuable tool. This reaction typically involves the condensation of an o-hydroxyacetophenone with an aldehyde. researchgate.netajrconline.orgsemanticscholar.org For instance, the synthesis of chalcones, which are precursors to flavones (2-phenylchromones), often utilizes a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a benzaldehyde. researchgate.netgu.se The resulting chalcone (B49325) can then be cyclized to the chromone structure. researchgate.net A base-promoted crossed aldol condensation of 2'-hydroxy-5-bromoacetophenone with an aldehyde, followed by dehydrogenation, provides a direct route to 8-bromo-4H-chromen-4-one.

Strategies for Regioselective Bromination at the 8-Position

The introduction of a bromine atom specifically at the 8-position of the 4H-chromen-4-one ring requires careful control of the reaction conditions to achieve high regioselectivity. Several methods have been developed for this purpose.

One approach involves the direct bromination of a pre-formed chromone or a related precursor. The use of pyridinium (B92312) tribromide (Py·Br₃) in dichloromethane (B109758) at low temperatures has been shown to regioselectively brominate the C-8 position of chroman-4-ones. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich aromatic ring directing the incoming electrophile.

Another common brominating agent is N-bromosuccinimide (NBS). The bromination of 7-O-substituted-8-methyl-4H-chromen-4-ones with NBS in carbon tetrachloride has been reported, although the selectivity can be influenced by the nature of the substituent at the 7-position and the reaction conditions. mdpi.com For the synthesis of 8-bromo-4H-thieno[2,3-c]chromen-4-one, electrophilic bromination at the C-8 position is achieved using NBS in acetonitrile.

An alternative strategy is to start with a precursor that already contains the bromine atom at the desired position. For example, the synthesis of this compound can be achieved starting from 2'-hydroxy-3-bromoacetophenone. asianpubs.org Similarly, 1-(3-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one can be cyclized to this compound.

Transition Metal-Catalyzed Approaches in Chromen-4-one Synthesis

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient routes to complex molecules, including the 4H-chromen-4-one scaffold. Palladium and copper catalysts, in particular, have been extensively utilized.

Palladium-Catalyzed Annulation and Acylation Reactions

Palladium-catalyzed reactions have provided a variety of methods for the construction of chromones. These often involve domino reactions that form multiple bonds in a single operation.

Palladium-catalyzed annulation reactions are a prominent example. A palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones, bridged olefins, and dimethyl squarate has been reported for the synthesis of chromone-containing polycyclic compounds. acs.org Similarly, a [2 + 2 + 1] annulation between 3-iodochromones, bridged olefins, and cyclopropenone provides access to chromone-fused cyclopentanones. rsc.org The Catellani reaction, a palladium/norbornene-catalyzed process, has also been adapted for the synthesis of complex chromone derivatives. wiley-vch.de

Palladium-catalyzed acylation reactions offer another efficient route. An intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes has been developed for the synthesis of 4H-chromen-4-ones. acs.orgacs.orgdoi.org This method utilizes a palladium catalyst, such as Pd(PPh₃)₄ with a supporting ligand like Xphos, and a base to effect the cyclization. acs.orgacs.org Carbonylative coupling reactions are also valuable. For example, the palladium-catalyzed carbonylation coupling reaction of ethynylferrocene (B1143415) with substituted 2-iodophenol (B132878) produces 2-ferrocenyl-4H-chromen-4-ones. researchgate.netthieme-connect.com A ligand-free palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes under an atmosphere of carbon monoxide also affords chromones in good yields. organic-chemistry.orgorganic-chemistry.org A palladium-catalyzed carbonylative synthesis of 2,3-disubstituted chromones starting from 2-bromofluorobenzenes and ketones has also been developed. researchgate.net

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have also been employed in the synthesis of chromone derivatives, often for the introduction of specific functional groups. A one-pot, copper-catalyzed direct C-H arylselenation of 4H-chromen-4-one using elemental selenium and aryl iodides has been developed. rsc.org While this example focuses on selenation rather than the core ring formation, it highlights the utility of copper catalysis in modifying the chromone scaffold. Copper-catalyzed cyclization reactions have also been reported for the synthesis of related heterocyclic systems like 4-quinolones, suggesting potential applicability to chromone synthesis. organic-chemistry.org

Data Tables

Table 1: Examples of Classical Synthetic Routes to 4H-Chromen-4-one Derivatives

Reaction TypeStarting MaterialsReagents and ConditionsProductYield (%)Reference
Baker-Venkataraman2-AcetoxyacetophenoneBase, then acid4H-Chromen-4-one- wikipedia.org
Kostanecki-Robinsono-Hydroxyacetophenone, Acetic AnhydrideSodium Acetate2-Methyl-4H-chromen-4-one- ijrar.org
Claisen-Schmidt2'-Hydroxyacetophenone, BenzaldehydeBaseChalcone intermediate- researchgate.net
Aldol Condensation2'-Hydroxy-5-bromoacetophenone, PentanalDIPA, Ethanol (B145695), Microwave (160-170°C)8-Bromo-2-pentylchroman-4-one17-88

Table 2: Examples of Regioselective Bromination for this compound Synthesis

SubstrateBrominating AgentConditionsProductYield (%)Reference
2-Pentylchroman-4-onePyridinium tribromide (Py·Br₃)CH₂Cl₂, 0°C to rt, 12h8-Bromo-2-pentylchroman-4-one42
Thieno[2,3-c]chromen-4-oneN-Bromosuccinimide (NBS)Acetonitrile8-Bromo-4H-thieno[2,3-c]chromen-4-one68

Table 3: Examples of Transition Metal-Catalyzed Synthesis of 4H-Chromen-4-one Derivatives

Catalyst SystemReaction TypeStarting MaterialsProductYield (%)Reference
Pd(PPh₃)₄/Xphos, K₂CO₃Intramolecular AcylationAlkenyl bromide, Aldehyde4H-Chromen-4-one derivativeModerate to good acs.orgacs.org
PdCl₂Cyclocarbonylationo-Iodophenol, Terminal acetylene (B1199291), CO4H-Chromen-4-one derivative64-96 organic-chemistry.orgorganic-chemistry.org
Palladium catalyst[2+2+1] Annulation3-Iodochromone, Bridged olefin, Dimethyl squarateChromone-containing polycycleGood to high acs.org
Copper catalystC-H Arylselenation4H-Chromen-4-one, Selenium, Aryl iodide3-Arylseleno-4H-chromen-4-one- rsc.org

Catalyst-Free and Green Chemistry Synthetic Protocols

The development of synthetic methods that are environmentally benign, by minimizing or eliminating the use of hazardous catalysts and solvents, is a significant area of research in organic chemistry. researchgate.net For the synthesis of chromene derivatives, several catalyst-free and green chemistry approaches have been reported, often utilizing microwave irradiation or water as a green solvent to promote the reactions. researchgate.netfrontiersin.org

One notable catalyst-free, one-pot synthesis of 4H-chromene derivatives has been developed, highlighting the potential for producing these compounds with reduced environmental impact. nih.gov Such methods are advantageous as they can lead to high yields, shorter reaction times, and easier purification of the final products. frontiersin.orgnih.gov For instance, a microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol at 100°C has been shown to be a rapid and eco-friendly route. frontiersin.orgnih.gov

Water, as a solvent, has also been employed to catalyze the transformation of glyoxalic acid, 4-hydroxycoumarin, and various amines into 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives. researchgate.net In this protocol, water is believed to increase the electrophilicity of the carbonyl group in glyoxalic acid through hydrogen bonding, thus facilitating the reaction without the need for an external catalyst. researchgate.net

These green chemistry approaches often involve multi-component reactions, where several starting materials are combined in a single step to form a complex product, further enhancing the efficiency and sustainability of the synthesis. frontiersin.orgbeilstein-journals.orgijcce.ac.ir

Multi-Step Synthetic Sequences and One-Pot Transformations

The synthesis of this compound and its analogs can also be achieved through multi-step synthetic sequences and one-pot transformations, which often provide access to a wider range of structurally diverse compounds.

A multi-step approach was used for the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-one, a related chromanone derivative. acs.org The process involved a base-mediated aldol condensation under microwave irradiation, followed by reduction of the carbonyl group and subsequent dehydration or dehydroxylation to yield the desired chroman or chromene structures. acs.org For example, the carbonyl group in 8-bromo-6-chloro-2-pentylchroman-4-one was reduced using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to produce the corresponding alcohol in a nearly quantitative yield. acs.org Subsequent dehydration with a catalytic amount of p-toluenesulfonic acid yielded the 2H-chromene derivative. acs.org

One-pot syntheses are particularly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A one-pot procedure for the synthesis of 4H-chromen-4-ones involves the reaction of a salicylaldehyde (B1680747) with an alkynyl bromide in the presence of a base, followed by a palladium-catalyzed intramolecular acylation. acs.org This method allows for the synthesis of diversely functionalized flavonoids. acs.org

Another example of a multi-step synthesis involves the preparation of substituted 3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one derivatives. amazonaws.com This synthesis starts with the condensation of acetophenones with a chromene-3-carbaldehyde derivative, followed by a reaction with copper bromide in DMSO to introduce the bromine atom and form the final product. amazonaws.com Microwave irradiation was found to significantly improve the yields and reduce the reaction times for this transformation compared to conventional heating. amazonaws.com

The Algar-Flynn-Oyamada reaction is another key multi-step method used to construct the 3-hydroxy-4H-chromen-4-one scaffold from a 2'-hydroxychalcone (B22705) precursor. nih.govsemanticscholar.org This reaction has been utilized in the synthesis of various substituted chromones. nih.gov

The following table provides a summary of the reaction conditions for a one-pot synthesis of 4H-chromen-4-ones. acs.org

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene80-
2K₂CO₃Toluene100-
3K₂CO₃Toluene110-
4K₂CO₃DMF110-
5K₂CO₃DMA110-
6K₂CO₃DMSO110-
7K₂CO₃THF110-
8K₂CO₃1,4-Dioxane11034

Chemical Reactivity and Derivatization Strategies of 8 Bromo 4h Chromen 4 One

Electrophilic and Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-8 position of the chromenone core is a key functional group for various substitution reactions. While the electron-rich benzene (B151609) ring of the chromenone system generally facilitates electrophilic aromatic substitution, the bromine atom itself can be replaced through nucleophilic aromatic substitution reactions, particularly under specific catalytic conditions.

One notable example is the halogen exchange reaction, where the bromine atom is substituted by another halogen. For instance, in related chromenone systems, a chloro substituent has been successfully replaced by a bromo group using potassium bromide (KBr) and copper(I) iodide (CuI) in dimethylformamide (DMF) at elevated temperatures. This type of reaction is valuable for the late-stage functionalization of pre-assembled chromenone scaffolds.

Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions. Although direct examples involving the C-8 bromine of 8-bromo-4H-chromen-4-one are not extensively detailed in the provided context, the general reactivity of aryl bromides in Suzuki, Heck, and Sonogashira couplings is well-established. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 8-position, significantly expanding the structural diversity of the chromenone derivatives.

C-H Activation and Functionalization Reactions on the Chromen-4-one Core

C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic pathways by avoiding pre-functionalization steps. For the this compound scaffold, C-H activation can be directed to other positions on the chromenone core, offering a complementary strategy to reactions involving the bromine atom.

Metal-catalyzed C-H functionalization, employing transition metals like palladium, rhodium, or manganese, can selectively activate specific C-H bonds. researchgate.net The directing-group ability of the carbonyl group at the 4-position can influence the regioselectivity of these reactions. For instance, palladium-catalyzed direct arylation of 2-arylimidazo[1,2-a]pyridines with o-dihaloarenes proceeds via a double C-H activation, demonstrating the potential for regioselective C-H functionalization in related heterocyclic systems. acs.org

While specific examples of C-H activation on this compound are not explicitly detailed, the general principles suggest that positions such as C-5, C-6, and C-7 could be targeted for functionalization, depending on the catalyst and reaction conditions employed. This approach allows for the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties, further diversifying the chemical space accessible from this starting material.

Functional Group Interconversions and Side-Chain Modifications

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk For derivatives of this compound, FGIs and side-chain modifications are crucial for fine-tuning the properties of the molecule, particularly in the context of drug discovery and materials science. gu.se

Once new functional groups are introduced onto the chromenone scaffold, either through substitution of the bromine atom or via C-H activation, they can be further manipulated. For example, a hydroxyl group can be converted to a halide, which can then participate in further substitution reactions. solubilityofthings.com Similarly, a carbonyl group can be reduced to an alcohol, which can then be dehydroxylated or dehydrated. acs.org

In a specific example, the carbonyl group of 8-bromo-6-chloro-2-pentylchroman-4-one was reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH4). acs.org This alcohol was then further reacted to either remove the hydroxyl group or to form a double bond through dehydration. acs.org These types of modifications on side chains or other functional groups on the chromenone core are essential for creating a library of diverse compounds for biological evaluation. gu.se

Reactivity with Specific Reagents and Catalysts

The reactivity of this compound is highly dependent on the specific reagents and catalysts employed. The interplay between the bromine substituent and the chromenone core dictates the outcome of the reaction.

Palladium Catalysts: Palladium complexes are extensively used for cross-coupling reactions and C-H activation. For instance, Pd(PPh3)4 in combination with a ligand like Xphos and a base such as K2CO3 has been used for the intramolecular acylation of alkenyl bromides to synthesize 4H-chromen-4-ones. acs.org This highlights the utility of palladium catalysis in forming the chromenone core itself, and similar conditions could be adapted for cross-coupling reactions at the C-8 position.

Base-Mediated Reactions: Bases like diisopropylamine (B44863) (DIPA) are used to promote aldol (B89426) condensations in the synthesis of chroman-4-one precursors. Potassium hydroxide (B78521) (KOH) has been used in the reaction of 6-bromo-2-methylchromone (B1608563) with an aldehyde to form a vinyl chromone (B188151) derivative. jst.go.jp

Electrophilic Brominating Agents: Reagents like N-bromosuccinimide (NBS) are used for electrophilic bromination of the chromenone core. Pyridinium (B92312) tribromide (Py·Br₃) has also been employed for the regioselective bromination of chroman-4-ones at the C-8 position.

The following table summarizes the reactivity of the this compound scaffold with various reagents and the types of transformations they facilitate.

Reagent/Catalyst SystemReaction TypePosition(s) InvolvedProduct Type
Pd(OAc)₂ / NBS / Acetic AcidElectrophilic BrominationC-7 (on benzo[h]chromen-4-one)7-Bromo-4H-benzo[h]chromen-4-one
KBr / CuI / DMFNucleophilic Aromatic SubstitutionC-7 (on chloro-benzo[h]chromen-4-one)7-Bromo-4H-benzo[h]chromen-4-one
Pd(PPh₃)₄ / Xphos / K₂CO₃Intramolecular AcylationC-2 and C-3 positions4H-Chromen-4-one derivatives
Diisopropylamine (DIPA)Aldol CondensationCarbonyl and α-carbonChroman-4-one precursors
Potassium Hydroxide (KOH)Aldol CondensationC-2 methyl group2-Vinyl chromone derivatives
Pyridinium Tribromide (Py·Br₃)Electrophilic BrominationC-88-Bromo-chroman-4-one
Sodium Borohydride (NaBH₄)ReductionC-4 carbonyl groupChroman-4-ol

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 8 Bromo 4h Chromen 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 8-bromo-4H-chromen-4-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the pyrone ring exhibit characteristic chemical shifts and coupling patterns. For instance, the H-5 proton typically appears as a doublet around δ 8.08 ppm, while the H-7 proton also presents as a doublet near δ 7.83 ppm. The H-3 proton is usually observed as a singlet further upfield, around δ 6.19 ppm. For derivatives such as 8-bromo-2-phenyl-4H-chromen-4-one, the aromatic protons of the phenyl group introduce additional signals in the aromatic region of the spectrum. acs.org

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C-4) resonating significantly downfield, typically around δ 176.5-178 ppm. The C-2 carbon appears at approximately δ 170.5 ppm, and the carbons of the benzene (B151609) ring (C-5, C-7, and C-8a) can be found at δ 136.6 ppm, δ 131.1 ppm, and δ 151.8 ppm, respectively. The presence of the bromine atom at the C-8 position influences the chemical shifts of the adjacent carbon atoms.

¹H NMR Data for this compound Derivatives

Compound H-5 H-7 H-3 Other Aromatic Protons Reference
This compound 8.08 (d, J = 2.4 Hz) 7.83 (d, J = 2.4 Hz) 6.19 (s) -
8-bromo-2-phenyl-4H-chromen-4-one 8.19 (d, J = 7.8 Hz) 7.93 (d, J = 7.7 Hz) 6.88 (s) 8.10-7.99 (m, 2H), 7.61-7.52 (m, 3H), 7.31 (t, J = 7.8 Hz) acs.org
8-bromo-4H-thieno[2,3-c]chromen-4-one 7.99–7.93 (m) 7.59 (dd, J = 8.8, 2.3 Hz) - 7.99–7.93 (m), 7.62 (d, J = 5.2 Hz), 7.34 (d, J = 8.8 Hz) rsc.org

¹³C NMR Data for this compound Derivatives

Compound C-4 C-2 C-8a C-5 C-7 Reference
This compound 176.5 170.5 151.8 136.6 131.1
8-bromo-2-phenyl-4H-chromen-4-one 177.9 163.4 152.8 137.2 125.3 acs.org
8-bromo-4H-thieno[2,3-c]chromen-4-one 156.56 - 151.48 132.95 119.30 rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. deepdyve.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For chromone (B188151) derivatives, common fragmentation pathways involve the retro-Diels-Alder (RDA) reaction of the pyrone ring, leading to the loss of acetylene (B1199291) or a substituted acetylene. The specific fragmentation pattern can help to confirm the substitution pattern on the chromone core.

Mass Spectrometry Data for Brominated Chromone Derivatives

Compound Ionization Mode Calculated m/z Found m/z Reference
8-bromo-4H-thieno[2,3-c]chromen-4-one ESI+ 280.9266 [M+H]⁺ 280.9272 rsc.org
8-Bromo-3-phenyl-4H-furo[3,2-c]chromen-4-one ESI 340.9808 [M+H]⁺ 340.9810 rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-pyrone ring, typically observed in the range of 1650-1630 cm⁻¹. The exact position of this band can be influenced by substituents on the chromone ring.

Other important vibrations include the C=C stretching of the aromatic and pyrone rings, which appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the pyran ring is usually found in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is typically observed at lower frequencies, in the 700-500 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1650 - 1630
Aromatic C=C Stretching 1600 - 1450
Ether (C-O-C) Stretching 1250 - 1000
Carbon-Bromine (C-Br) Stretching 700 - 500

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions. wikipedia.org

For example, the crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, a derivative of the target compound, revealed that the molecule is essentially planar. researchgate.net The analysis also identified intermolecular C-H···O hydrogen bonds and Br···O halogen bonds, which influence the crystal packing. researchgate.net Such detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with biological targets.

Crystallographic Data for 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a (Å) 27.908 (14) researchgate.net
b (Å) 3.854 (3) researchgate.net
c (Å) 19.145 (10) researchgate.net
β (°) 123.75 (4) researchgate.net
V (ų) 1712.1 (18) researchgate.net
Z 8 researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sielc.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to achieve excellent separation of the target compound from starting materials, byproducts, and other impurities. sielc.comrsc.org The purity of the compound can be determined by integrating the peak area in the chromatogram.

Flash column chromatography is another common technique used for the purification of these compounds on a preparative scale. acs.org Thin-layer chromatography (TLC) is often employed for rapid monitoring of reaction progress and for preliminary purity checks. scielo.org.mx For chiral derivatives, specialized chiral stationary phases in HPLC can be used to separate enantiomers.

Chromatographic Methods for this compound and Derivatives

Technique Stationary Phase Mobile Phase Application
HPLC C18 Acetonitrile/Water with acid (e.g., formic or phosphoric acid) Purity assessment, quantitative analysis
Flash Column Chromatography Silica Gel Ethyl Acetate/Hexane Preparative purification
TLC Silica Gel Various solvent systems Reaction monitoring, purity checks

Structure Activity Relationship Sar Investigations in Chromen 4 One Scaffolds for Molecular Recognition

Influence of Bromine Position and Other Halogen Substituents on Molecular Interactions

The introduction of halogen atoms, particularly bromine, to the chromen-4-one scaffold is a key strategy for modulating the bioactivity of these compounds. The position and nature of the halogen substituent significantly affect the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

Research has shown that the bromine atom at the 8-position, as seen in 8-bromo-4H-chromen-4-one, can enhance biological efficacy. In the context of monoamine oxidase (MAO) inhibition, a bromine substitution at the R4 position (position 8 of the chromone (B188151) ring) was found to be more effective than other substitutions. mdpi.comnih.gov Similarly, for a series of SIRT2 inhibitors based on the related chroman-4-one scaffold, larger, electron-withdrawing substituents like bromine and chlorine in the 6- and 8-positions were found to be favorable for activity. acs.orgresearchgate.net Specifically, 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated potent and selective SIRT2 inhibition. acs.org

Studies on 2-phenylchromones (flavones) as tyrosinase inhibitors revealed that bromine atoms attached to the 'A' ring (the benzo portion of the chromone) markedly increased inhibitory potential. nih.gov In one case, a brominated derivative was found to be approximately nineteen times more active than the standard, kojic acid. nih.gov Conversely, in another study, bromo substitution was associated with reduced diuretic activity. researchgate.net

The interplay between different halogen substituents is also critical. In the development of ligands for the GPR55 receptor, it was observed that substituting a hydrogen at position 6 with fluorine had little effect on the pharmacological behavior of certain derivatives. acs.org However, combining a bromine substituent at position 6 with different residues at position 8 led to a range of activities, from partial agonism to antagonism, highlighting the complex, interdependent nature of these substitutions. acs.org

Table 1: Influence of Halogen Substituents on Chromen-4-one Activity

Scaffold Position Halogen Context/Target Observed Effect on Activity Citation(s)
8 Bromine SIRT2 Inhibition Favorable for high potency acs.org, researchgate.net
8 Bromine MAO-B Inhibition More effective than other groups mdpi.com, nih.gov
6 Bromine GPR55 Ligands Modulates efficacy (partial agonism/antagonism) acs.org
A-Ring (general) Bromine Tyrosinase Inhibition Increases inhibitory potential nih.gov
6 Chlorine SIRT2 Inhibition Favorable for high potency acs.org, researchgate.net
6 Fluorine GPR55 Ligands Little to no effect compared to hydrogen acs.org

Impact of Substitutions at the 2-, 3-, 6-, and 8-Positions on Scaffold Functionality

The functionality of the chromen-4-one scaffold can be finely tuned by introducing various substituents at key positions, with the 2-, 3-, 6-, and 8-positions being particularly significant for synthetic modification and interaction with biological targets. gu.se

Position 2: Substitutions at this position are common. In the development of SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. acs.org Introducing a bulkier phenyl group (as in a flavone) resulted in decreased inhibition compared to an n-pentyl-substituted chromone, suggesting steric limitations. acs.org However, activity could be restored by introducing a spacer between the scaffold and an aromatic ring, as seen with a phenethyl-substituted derivative. acs.org

Position 3: This position is also critical for modulating activity. In one study, a phenylcarboxamide substitution at position 3 resulted in significant MAO-B inhibition. mdpi.com However, placing a carboxylic acid group at position 2 led to a decrease in activity, whereas having it at position 3 proved effective. mdpi.com This highlights the positional sensitivity of even the same functional group. Synthetic modifications at the 3-position of the related chroman-4-one scaffold have allowed the introduction of diverse groups such as amino, bromo, and cyano, enabling the development of peptidomimetics. gu.se

Positions 6 and 8: These positions on the benzo ring are frequently targeted to modulate electronic properties and binding interactions. As noted, larger, electron-withdrawing groups in the 6- and 8-positions were favorable for SIRT2 inhibition. acs.orgresearchgate.net The substituent at the 6-position appeared to be more important for activity than the one at the 8-position, as a derivative lacking a substituent at position 6 was significantly less potent. acs.org For GPR55 ligands, a series of derivatives were synthesized with various halogen substitutions at position 6 and different benzamido residues at position 8, demonstrating that the SARs at these two positions are interdependent. acs.org

Table 2: Impact of Substitutions on Chromen-4-one Scaffold Functionality

Position Substituent Type Target/Activity Observed Effect Citation(s)
2 Alkyl chain (3-5 carbons) SIRT2 Crucial for high potency acs.org
2 Phenyl group SIRT2 Decreased inhibition acs.org
3 Phenylcarboxamide MAO-B Significant inhibition mdpi.com
3 Carboxylic acid MAO-B Effective and selective inhibition mdpi.com
6 Electron-withdrawing groups SIRT2 Favorable for activity acs.org, researchgate.net
6 Carboxylic acid MAO-B Significantly reduced inhibitory activity nih.gov
8 Electron-withdrawing groups SIRT2 Favorable for activity acs.org, researchgate.net

Stereochemical Considerations in Derivatives

Stereochemistry plays a pivotal role in the molecular recognition of chromen-4-one derivatives by their biological targets. The three-dimensional arrangement of substituents can dramatically alter binding affinity and efficacy.

This is particularly evident in derivatives of the related chroman-4-one scaffold, which contains a chiral center at the 2-position. In the investigation of SIRT2 inhibitors, the individual enantiomers of the lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, were tested separately. acs.org It was discovered that the enantiomers possessed slightly different inhibitory activities. acs.org The (-)-1a enantiomer was a more potent inhibitor (IC50 = 1.5 μM) compared to the (+)-1a enantiomer (IC50 = 4.5 μM). acs.orgresearchgate.net This demonstrates that even a subtle difference in the spatial orientation of the 2-position alkyl chain can impact the interaction with the enzyme's active site.

Furthermore, the rigid bicyclic structure of the chromone scaffold makes it an excellent framework for developing peptidomimetics, molecules designed to mimic the structure of peptides, such as β-turns. gu.se Computational studies have been used to investigate whether chroman-4-one and chromone scaffolds could effectively mimic the Phe7-Trp8-Lys9-Thr10 β-turn sequence of the peptide hormone somatostatin (B550006) by incorporating the appropriate side chains at specific positions. gu.se The success of such mimicry is entirely dependent on achieving the correct three-dimensional orientation of the substituent groups to replicate the key interactions of the native peptide. acs.org

Design Principles for Modulating Molecular Recognition and Specificity

The SAR investigations of various chromen-4-one derivatives provide several key design principles for creating new molecules with tailored molecular recognition properties and enhanced specificity.

Scaffold-Based Design: The chromen-4-one core acts as a rigid scaffold, a foundational structure used to orient functional groups in a defined three-dimensional space. nih.govmdpi.com This approach is fundamental to designing molecules that can mimic the key features of a natural ligand or interact with specific pockets on a biological target. acs.org

Strategic Use of Halogens: Halogenation, particularly with bromine or chlorine, is a powerful tool for enhancing binding affinity. These electron-withdrawing groups can alter the electronic landscape of the aromatic ring and participate in halogen bonding, a specific type of non-covalent interaction. acs.orgnih.gov As seen with tyrosinase and SIRT2 inhibitors, placing halogens at positions like 6 or 8 can be highly advantageous. acs.orgnih.gov

Interdependent Substituent Effects: The biological activity of a derivative is not merely the sum of its parts; the effects of substituents at different positions are often interdependent. acs.org As shown in the development of GPR55 ligands, the nature of the substituent at position 6 influences the optimal substituent at position 8, and vice versa. acs.org This principle necessitates a combinatorial approach to optimization, exploring variations at multiple sites simultaneously.

Tuning Functionality through Specific Substitutions: The scaffold's function can be switched between agonism and antagonism by subtle changes in substitution. For GPR55 ligands, altering the substituents on the 8-benzamido moiety and the 6-position halogen could convert a compound from an agonist to an antagonist. acs.org This "functional tuning" is a sophisticated design goal that allows for the creation of highly specific molecular probes and potential therapeutics.

Balancing Lipophilicity and Steric Bulk: The size and character of substituents, particularly at the 2-position, must be carefully balanced. While a degree of lipophilicity is often required for membrane permeability and hydrophobic interactions, excessive steric bulk can hinder binding. acs.org The use of flexible linkers or spacers can help position larger functional groups, like aromatic rings, optimally without causing steric clashes with the target. acs.org

By applying these principles, medicinal chemists can rationally design novel this compound derivatives and other analogs, moving beyond random screening to a more targeted approach for discovering molecules with high affinity and specificity for a desired biological target.

Emerging Research Directions and Unexplored Potentials of 8 Bromo 4h Chromen 4 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4H-chromen-4-one and its derivatives has been a subject of extensive research, with numerous methods developed over the years. ijrpc.comscispace.com Traditional approaches often involve harsh reaction conditions, while modern strategies aim for greater efficiency and sustainability. organic-chemistry.orgmdpi.com

Recent advancements focus on creating diverse libraries of chromone (B188151) derivatives through innovative catalytic systems and reaction conditions. For instance, palladium-catalyzed intramolecular acylation of ether-tethered alkenyl bromides and aldehydes presents an efficient route to functionalized 4H-chromen-4-ones. acs.org This method, utilizing Pd(PPh₃)₄/Xphos as the catalyst and K₂CO₃ as the base, has been successfully applied to synthesize a variety of chromone derivatives in moderate to good yields. acs.org

Another novel approach involves an intramolecular Wittig reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids, providing a one-pot cyclization method to produce 4H-chromen-4-ones in good yields. organic-chemistry.org Furthermore, a radical-induced cascade annulation of propargylamines offers a metal- and solvent-free condition for synthesizing 2-aryl-4H-chromen-4-ones. mdpi.com

Sustainable or "green" chemistry principles are also being integrated into the synthesis of chromone derivatives. Photocatalytic bromination using visible light is being explored for regioselective C-8 bromination, which could minimize the formation of byproducts. Additionally, preliminary studies are investigating the use of laccase-mediated oxidation of chroman-4-ones as a greener alternative for dehydrogenation.

MethodKey FeaturesExample Starting MaterialCatalyst/ReagentsReference
Palladium-Catalyzed Intramolecular AcylationEfficient for synthesizing diversely functionalized flavonoids.Ether-tethered alkenyl bromides and aldehydesPd(PPh₃)₄/Xphos, K₂CO₃ acs.org
Intramolecular Wittig ReactionOne-pot cyclization.Silyl esters of O-acyl(aroyl)salicylic acids(trimethylsilyl)methylenetriphenylphosphorane organic-chemistry.org
Radical-Induced Cascade AnnulationMetal- and solvent-free conditions.PropargylaminesDiphenyl diselenide, AIBME mdpi.com
Photocatalytic BrominationRegioselective C-8 bromination, minimizes byproducts.Chroman-4-onesVisible-light photocatalyst
Enzymatic DehydrogenationGreener alternative.Chroman-4-onesLaccase

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling plays a crucial role in modern drug discovery and materials science. For 8-bromo-4H-chromen-4-one and its derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting reaction mechanisms and optimizing lead compounds. researchgate.netresearchgate.net

Molecular docking studies have been employed to understand the binding interactions of chromone derivatives with various biological targets. For example, docking simulations of spirochromone annulated chalcone (B49325) conjugates against Mycobacterium tuberculosis phosphotyrosine phosphatase B (MtbPtpB) revealed high binding affinity scores, suggesting it as a probable target. researchgate.net Similarly, molecular modeling has been used to confirm the interactions of chromone derivatives with bromodomains of BRD2 and BRD4, as well as PI3K binding. unomaha.edu

Computational approaches also aid in lead optimization by predicting how structural modifications will affect a compound's activity and properties. nih.gov For instance, in the optimization of 3βHSD1 inhibitors for prostate cancer therapy, molecular dynamics simulations guided the modification of substituents on the phenyl ring of a 4H-chromen-4-one core to improve binding affinity and avoid steric clashes. pnas.org

Discovery of New Molecular Targets and Pathways (In Vitro)

The this compound scaffold is a versatile platform for discovering compounds that interact with a variety of molecular targets and pathways. In vitro studies have demonstrated the potential of its derivatives in several therapeutic areas.

One significant area of research is in cancer therapy. Derivatives of this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, a series of substituted chromone/chroman-4-one derivatives were synthesized and evaluated as novel inhibitors of SIRT2, an enzyme implicated in aging-related diseases like neurodegenerative disorders. acs.org Specifically, 8-bromo-6-chloro-2-pentylchroman-4-one showed excellent inhibition of SIRT2. acs.org

Furthermore, chromone derivatives have been identified as inhibitors of other important cellular targets. A novel molecule, 8-(2,3-dihydrobenzo[b] acs.orgCurrent time information in Pasuruan, ID.dioxin-6-yl)-2-morpholino-4H-chromen-4-one (MDP5), was synthesized to target both BRD4 and PI3K pathways in medulloblastoma. unomaha.edu In another study, 4H-chromen-4-one derivatives were discovered as a new class of selective Rho kinase (ROCK) inhibitors, which are potential targets for treating diabetic retinopathy. sci-hub.se

The anti-inflammatory potential of chromone derivatives is also under investigation. A series of novel 2-phenyl-4H-chromen-4-one compounds were synthesized and found to downregulate the expression of pro-inflammatory molecules like NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway. nih.gov

In Vitro Biological Activities of this compound Derivatives
DerivativeMolecular Target/PathwayObserved EffectTherapeutic AreaReference
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2Inhibition (IC₅₀ = 4.5 μM)Neurodegenerative disorders acs.org
8-(2,3-dihydrobenzo[b] acs.orgCurrent time information in Pasuruan, ID.dioxin-6-yl)-2-morpholino-4H-chromen-4-one (MDP5)BRD4 and PI3K pathwaysInhibitionCancer (Medulloblastoma) unomaha.edu
4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j)Rho kinase (ROCK)InhibitionDiabetic Retinopathy sci-hub.se
2-phenyl-4H-chromen-4-one derivativesTLR4/MAPK pathwayDownregulation of NO, IL-6, TNF-αInflammation nih.gov

Applications in Materials Science and Photochemistry

The unique photophysical properties of the chromone core make its derivatives, including this compound, promising candidates for applications in materials science and photochemistry. smolecule.com The chromenone moiety is a key component in the preparation of fluorescent dyes and materials for optoelectronic applications. myskinrecipes.com

Photochemical processes, which utilize light to drive chemical reactions, can be significantly enhanced by chromone derivatives. noblelight.com These processes are often faster and more selective than thermal reactions. noblelight.com For instance, the irradiation of (E)-3-arylvinyl-4H-chromen-4-ones can lead to a photoinduced rearrangement to produce α,α′-diaryl ketone derivatives, which are valuable scaffolds in pharmaceutical chemistry and materials science. chim.it

The development of photoremovable protecting groups (PPGs) is another area where chromone derivatives are being explored. Quinoline-based PPGs, which share structural similarities with chromones, are used to release a range of biologically relevant functional groups upon photoirradiation. acs.org The 8-bromo-7-hydroxyquinolinyl (BHQ) PPG, for example, can release carboxylates, amines, and phosphates. acs.org

Integration with Chemoinformatics and High-Throughput Screening Initiatives

The integration of chemoinformatics and high-throughput screening (HTS) is accelerating the discovery of new applications for compounds like this compound. Chemoinformatics tools, such as the SwissADME web tool, are used to evaluate the physicochemical, pharmacokinetic, and drug-likeness properties of synthesized compounds. ijnc.ir This allows for the early-stage filtering of candidates with desirable properties for drug development.

HTS enables the rapid screening of large libraries of compounds against specific biological targets. The chromone scaffold is well-suited for inclusion in such libraries due to its synthetic tractability and diverse biological activities. acs.orgfrontiersin.org The combination of HTS with computational methods allows for the efficient identification of hit compounds, which can then be further optimized through structure-activity relationship (SAR) studies. researchgate.net

For example, a library of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives was screened for cytotoxic activity against six human tumor cell lines, leading to the identification of a highly active compound. frontiersin.org This demonstrates the power of combining synthetic chemistry with HTS to explore the therapeutic potential of the chromone scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 8-bromo-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodology : Lewis acid-catalyzed domino reactions, such as Friedel-Crafts/Allan-Robinson sequences, are effective. For example, 6-bromo-4H-chromen-4-one derivatives can be synthesized using AlCl₃ or BF₃·Et₂O as catalysts in dichloromethane at 0–25°C, yielding >70% with regioselectivity controlled by substituent positioning .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominated precursors (e.g., 4-bromobenzaldehyde) and catalysts to minimize side products like over-brominated analogs.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Spectroscopy : ¹H NMR (300 MHz, CDCl₃) shows aromatic protons at δ 7.17 (s, 1H) and methyl groups at δ 2.01–2.71. HRMS (ESI-TOF) confirms molecular ion peaks (e.g., m/z 294.0237 [M⁺] for a brominated chromenone derivative) .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals bond lengths (e.g., Br–C: 1.898 Å) and dihedral angles (e.g., 85.6° between chromene and bromophenyl planes). Use SHELX-97 for structure refinement .

Advanced Research Questions

Q. How does bromine substitution at the 8-position influence electronic properties and intermolecular interactions?

  • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the chromene ring, confirmed by DFT calculations (e.g., HOMO-LUMO gap narrowing by 0.3 eV vs. non-brominated analogs). This enhances electrophilic reactivity in cross-coupling reactions .
  • Intermolecular Interactions : Bromine participates in halogen bonding (C–Br⋯O/N) and van der Waals interactions, stabilizing crystal packing. For example, Br⋯O distances of 3.2–3.5 Å are observed in trigonal crystal systems (space group R3) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Data Validation : Cross-check refined structures using multiple software (SHELXL, PLATON). For example, discrepancies in puckering parameters (e.g., Cremer-Pople θ = 52.3° vs. 69.8°) may arise from twinning or disorder; apply SQUEEZE to model solvent voids .
  • Statistical Analysis : Compare mean C–C bond lengths (e.g., 1.47 ± 0.02 Å) across datasets. Outliers >0.05 Å may indicate incorrect symmetry assignments or thermal motion artifacts .

Q. How can hydrogen-bonding networks in this compound crystals be mapped to predict solubility and stability?

  • Hydrogen Bond Analysis : Identify intramolecular N–H⋯O bonds (e.g., N1–H⋯O2, 2.12 Å) and intermolecular C–H⋯O interactions using Mercury or OLEX2. Graph-set notation (e.g., S(6) rings) reveals helical or layered packing .
  • Solubility Prediction : Stronger H-bonding (e.g., N–H⋯O vs. C–H⋯O) correlates with lower solubility in non-polar solvents. Use Hirshfeld surface analysis to quantify interaction contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.